Bibw22 BS - 137694-16-7

Bibw22 BS

Catalog Number: EVT-262042
CAS Number: 137694-16-7
Molecular Formula: C30H43N7O4
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bibw 22 is a bifunctional modulator of P-glycoprotein and nucleoside transport; may be useful as a modulator of combination chemotherapy involving compounds affected by multidrug resistance.
Source and Classification

Bibw22 BS was initially described in the context of its synthesis and biological evaluation as an antitumor agent. Its classification falls within the category of pharmaceutical compounds that target specific cellular transport mechanisms, particularly those involving P-glycoprotein, which is known to contribute to drug resistance in cancer cells .

Synthesis Analysis

The synthesis of Bibw22 BS involves several intricate steps that utilize various reagents and conditions to yield the final product. One common synthetic route includes:

  1. Starting Materials: The synthesis begins with piperazine derivatives and quinoline-based compounds.
  2. Reaction Conditions: The reactions are typically conducted under controlled temperatures and pressures, often employing solvents like acetic acid to facilitate the reaction.
  3. Catalysts: Metal(II) acetates such as zinc or cobalt are frequently used to enhance yields by promoting specific reaction pathways .

For example, one method involves the reaction of substituted piperazine compounds with quinoline derivatives in the presence of metal catalysts, leading to the formation of Bibw22 BS with improved yields and selectivity .

Chemical Reactions Analysis

Bibw22 BS participates in several chemical reactions relevant to its function as a modulator of drug resistance. Key reactions include:

  1. Binding Reactions: Bibw22 BS binds directly to P-glycoprotein, inhibiting its function and thereby reversing multidrug resistance in cancer cells .
  2. Metabolic Transformations: The compound undergoes metabolic reactions that may modify its structure and influence its efficacy and safety profile.

In experimental settings, it has been shown to enhance the cytotoxicity of chemotherapeutic agents like vinblastine by inhibiting their efflux from resistant cells.

Mechanism of Action

The mechanism of action for Bibw22 BS primarily involves:

  • P-Glycoprotein Modulation: By binding to P-glycoprotein, Bibw22 BS alters the transport dynamics of various drugs, effectively increasing their intracellular concentrations in resistant cell lines.
  • Influencing Nucleoside Transport: It also modulates nucleoside transport mechanisms, which can impact cellular proliferation and apoptosis pathways.

Studies have indicated that Bibw22 BS can significantly enhance the effectiveness of combination chemotherapy regimens by mitigating drug resistance mechanisms .

Physical and Chemical Properties Analysis

Bibw22 BS exhibits several notable physical and chemical properties:

These properties are crucial for its application in both laboratory research and potential therapeutic settings.

Applications

Bibw22 BS has a wide array of scientific applications:

  • Cancer Research: It is primarily utilized as a research tool to study multidrug resistance mechanisms in cancer cells.
  • Drug Development: The compound serves as a lead structure for developing new agents aimed at reversing drug resistance.
  • Pharmacological Studies: Its role as a modulator provides insights into optimizing combination therapies for enhanced efficacy against resistant tumors.
Mechanisms of Multidrug Resistance (MDR) Modulation by BIBW22 BS

BIBW22 BS (BIBW22), a phenylpteridine derivative and dipyridamole analogue, represents a distinct class of multidrug resistance (MDR) modulators. Its molecular structure enables interactions with key cellular efflux mechanisms, distinguishing it from first-generation modulators like verapamil. As a bifunctional agent, it targets two primary resistance pathways: ATP-dependent efflux pumps and nucleoside salvage pathways, providing a multi-pronged approach to overcoming chemoresistance in malignancies.

Bifunctional Targeting of P-Glycoprotein and Nucleoside Transport Systems

BIBW22 BS exhibits dual-targeting capability against MDR mechanisms through simultaneous inhibition of P-glycoprotein (P-gp) and nucleoside transporters. In multidrug-resistant KB V20C cancer cells, BIBW22 enhanced vincristine cytotoxicity 10-fold more effectively than dipyridamole. This potentiation was attributed to its ability to inhibit rhodamine 123 efflux—a P-gp substrate—with 100-fold greater potency than dipyridamole at identical concentrations [5]. Simultaneously, BIBW22 demonstrated potent nucleoside transport inhibition, exhibiting 7-fold increased efficacy in enhancing 5-fluorouracil cytotoxicity compared to its parent compound [5]. This bifunctionality addresses two critical resistance pathways: (1) P-gp-mediated efflux of chemotherapeutics, and (2) nucleoside transporter-dependent cellular uptake of antimetabolites.

Table 1: Comparative Modulator Efficacy in MDR Cancer Models

Modulator[3H]Azidopine Binding Inhibition (μM)Rhodamine 123 Efflux Inhibition (IC₅₀)Vincristine Cytotoxicity Enhancement (Fold-Change)
BIBW22 BS1.0 μM [5]0.1 μM [5]10× [5]
Dipyridamole>10 μM [5]10 μM [5]1× (baseline) [5]
VerapamilNot detected [1]10 μM [1]4-6× [1]
DexniguldipineNot reported1 μM [1]Not reported

Direct Binding Kinetics to ATP-Binding Cassette (ABC) Transporters

BIBW22 directly engages with P-glycoprotein through high-affinity binding interactions. Photolabeling studies using [3H]azidopine—a dihydropyridine-based P-gp probe—demonstrated that 1 μM BIBW22 substantially inhibited radioligand incorporation into P-gp in plasma membranes isolated from resistant KB V20C cells [5]. This indicates direct competition for the dihydropyridine-binding site within P-gp's transmembrane domains. Quantitative flow cytometric analyses in acute myeloid leukemia (AML) blasts revealed that BIBW22 (1 μM) achieved 44% inhibition of daunorubicin efflux within 15 minutes, comparable to dexniguldipine (1 μM) and exceeding verapamil (10 μM) efficacy [1]. Binding occurs independently of nucleotide-binding domain engagement, distinguishing it from substrates requiring ATP hydrolysis for transport. This direct binding mechanism underlies its ability to rapidly chemosensitize resistant phenotypes at nanomolar-to-micromolar concentrations.

Non-Competitive Inhibition of Efflux Pump Activity

BIBW22 functions as a non-competitive inhibitor of P-gp-mediated efflux, contrasting with competitive substrates like tariquidar. Biochemical analyses demonstrate that BIBW22 does not require transport to exert inhibitory effects, instead stabilizing P-gp in a transport-incompetent conformation [2] [4]. This mechanism is evidenced by its ability to inhibit rhodamine 123 efflux without itself being extruded from resistant cells, even following prolonged incubation [2] [5]. Unlike competitive inhibitors whose efficacy diminishes with increasing substrate concentration, BIBW22 maintains efflux blockade across varying chemotherapeutic concentrations. This non-competitive behavior extends to its inhibition of nucleoside transporters, where it binds equilibrative (es) and concentrative (N1/N2) systems irrespective of nucleoside concentration gradients [8]. The dual non-competitive inhibition enables sustained chemotherapeutic retention regardless of intracellular drug concentration fluctuations.

Energy-Independent Cellular Accumulation in Resistant Phenotypes

A critical pharmacological advantage of BIBW22 is its ATP hydrolysis-independent accumulation within MDR cells. Unlike conventional chemotherapeutics requiring energy-dependent uptake, BIBW22 achieves intracellular concentrations exceeding extracellular levels without energy input [2] [8]. This property enables effective modulation even in metabolically compromised tumor microenvironments. In de novo and relapsed AML blasts, BIBW22 (1 μM) reversed rhodamine 123 efflux independently of cellular ATP stores, whereas idarubicin efflux remained unaffected—indicating substrate-specific modulation [1]. The molecule's dipyridamole-like structure facilitates passive membrane diffusion, bypassing transporter-dependent uptake mechanisms. This energy independence ensures consistent target engagement in hypoxic tumor regions where ATP-dependent agents fail.

Table 2: Efflux Reversal in AML Blasts by Modulator Class

Efflux SubstrateBaseline Efflux (% in 15 min)BIBW22 BS (1 μM)Dexniguldipine (1 μM)Verapamil (10 μM)
Rhodamine 123 (Relapsed AML)20-44% [1]>90% inhibition [1]>90% inhibition [1]70-85% inhibition [1]
Daunorubicin (Relapsed AML)20-44% [1]>90% inhibition [1]>90% inhibition [1]70-85% inhibition [1]
Idarubicin (All AML)40±9% [1]No inhibition [1]No inhibition [1]No inhibition [1]

Structural Determinants of Target Engagement

The molecular architecture of BIBW22 enables its bifunctional activity. Its phenylpteridine core facilitates π-π stacking interactions within P-gp's hydrophobic substrate-binding pocket, while the tertiary amine side chains engage in charge interactions with transmembrane helices [2] [5]. Comparative analyses with non-functional analogues indicate that the C7 methoxy group and N8 nitrogen are essential for nucleoside transporter inhibition, whereas the pteridine ring substitution pattern dictates P-gp binding affinity. These structural features enable simultaneous engagement of disparate targets without molecular compromise.

Table 3: BIBW22 BS Chemical Profile

PropertySpecification
Chemical NameN/A (Proprietary dipyridamole analogue)
SynonymsBIBW22, BIBW22BS
CAS Registry137694-16-7 [2]
Molecular FormulaC₃₀H₄₃N₇O₄ [2]
Molecular Weight565.71 g/mol [2]
Mechanism ClassBifunctional MDR modulator (P-gp + nucleoside transport)

Comparative Mechanistic Advantages Over Generational Modulators

BIBW22 bridges pharmacological gaps between earlier MDR modulator classes:

  • Potency Advantage: Exhibits 100-fold greater P-gp inhibition than first-gen modulators (verapamil) at equimolar concentrations [1] [5]
  • Specificity Profile: Unlike third-gen inhibitors (e.g., tariquidar), avoids BCRP/ABCG2 substrate behavior [4]
  • Metabolic Stability: Dipyridamole-derived structure resists cytochrome P450-mediated inactivation observed with cyclosporine analogues
  • Therapeutic Synergy: Nucleoside transport inhibition complements antimetabolite therapies unreversed by pure P-gp modulators [5]

Table 4: BIBW22 BS Structural and Functional Relationships

Structural ElementFunctional RoleConsequence of Modification
Phenylpteridine coreP-gp binding via hydrophobic interactionsLoss of P-gp inhibition
C7 methoxy groupNucleoside transporter engagementReduced 5-FU potentiation
Tertiary amine side chainsMembrane permeability/charge interactionsAltered subcellular distribution
N8 positionTarget specificity determinationLoss of bifunctionality

Figure 1: BIBW22 BS Molecular Structure (C₃₀H₄₃N₇O₄) [2]

OCH₃  |  CH₃O-↙    ↘-OCH₃  N┄┄N  |   |  N┄C┄N-C-N(CCO)  |   |  C┄N  /    \  ( )    N-CH₃  |  CH₃  

Visual representation of BIBW22 BS core structure showing critical functional groups

Limitations and Research Gaps

Despite its mechanistic advantages, key unknowns persist:

  • Clinical Toxicity Thresholds: While 0.5-1 μM achieves optimal ex vivo efflux inhibition [1], human toxicity profiles remain unestablished
  • ABCB1 Polymorphism Effects: Modulator efficacy variations across P-gp isoforms (e.g., MDR1-S vs. MDR1-R) require investigation [3]
  • Non-Responder Phenotypes: Idarubicin efflux resistance in AML blasts suggests transporter heterogeneity beyond P-gp/ABCB1 [1]
  • In Vivo Biodistribution: Tissue-specific penetration at blood-brain barrier versus hepatic compartments needs characterization

BIBW22 exemplifies rational MDR modulator design through its bifunctional, energy-independent mechanism. Future research should address clinical translatability barriers while leveraging its unique nucleoside transport inhibition for antimetabolite combination regimens.

Properties

CAS Number

137694-16-7

Product Name

Bibw22 BS

IUPAC Name

1-[[2,7-bis[(2S,6R)-2,6-dimethylmorpholin-4-yl]-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol

Molecular Formula

C30H43N7O4

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3/t19-,20+,21-,22+

InChI Key

JNHIGDFEPXMPAO-COPRSSIGSA-N

SMILES

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine
BIBW 22
BIBW-22
BIBW22 BS

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C(=NC(=N3)N4C[C@H](O[C@H](C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.